molecular formula C9H7FN2O B1450279 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 1426958-50-0

3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1450279
M. Wt: 178.16 g/mol
InChI Key: HYUAHGMWRNVPOP-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole” would be characterized by the presence of the oxadiazole ring, a fluorophenyl group at the 3-position, and a methyl group at the 5-position .


Chemical Reactions Analysis

The chemical reactions of “3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole” would depend on the specific conditions and reagents used. Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole” would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Advanced Materials and Organic Electronics

Research into oxadiazole derivatives, including compounds similar to 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, has shown promising applications in the field of advanced materials and organic electronics. For instance, studies have indicated that oxadiazole-based compounds exhibit thermally activated delayed fluorescence (TADF), making them suitable for use in organic light-emitting diodes (OLEDs). Specifically, certain carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been highlighted for their blue-shifted fluorescence and high external quantum efficiency (EQE) in OLED applications, with reduced efficiency rolloff at high current densities compared to their 2-phenyl counterparts (Cooper et al., 2022).

Liquid Crystalline Properties

Another area of interest is the liquid crystalline properties of oxadiazole derivatives. Studies on bent-shaped 1,3,4-oxadiazole-based compounds have revealed the presence of enantiotropic nematic and smectic A phases. This suggests potential for use in liquid crystal displays (LCDs) and other devices requiring controlled alignment and phase behavior of liquid crystals (Zhu et al., 2009).

Antimicrobial and Anticancer Research

Oxadiazole derivatives have also been explored for their biological activities. Compounds with structures similar to 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole have demonstrated significant antimicrobial and anticancer potential. For instance, specific 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles have shown very good antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents (Karthikeyan et al., 2008). Additionally, novel oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety have been identified for their promising anticancer activities, supported by in vivo and in silico studies, indicating a significant area for further research in anticancer drug development (Bhat et al., 2016).

Fluorinated Polymers for High-Performance Applications

The introduction of fluorinated moieties into polymeric materials, including poly(1,3,4-oxadiazole-ether-imide)s, has been shown to enhance their solubility, thermal stability, and optical properties. These polymers exhibit high decomposition temperatures and glass transition temperatures, alongside fluorescence in specific solvents, making them suitable for high-performance applications in coatings, membranes, and optoelectronic devices (Hamciuc et al., 2005).

Safety And Hazards

The safety and hazards associated with “3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for “3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic routes and the study of its reactivity could also be areas of interest .

properties

IUPAC Name

3-(2-fluorophenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUAHGMWRNVPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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